Product packaging for Methyl 3-cyclopentylpropanoate(Cat. No.:CAS No. 4300-02-1)

Methyl 3-cyclopentylpropanoate

Cat. No.: B1601282
CAS No.: 4300-02-1
M. Wt: 156.22 g/mol
InChI Key: FGPDDJMBTHHHRK-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentylpropanoate is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is identified by the CAS Number 4300-02-1 and is also known by synonyms such as Cyclopentanepropanoic acid, methyl ester and Methyl cyclopentanepropanoate . This compound is classified as a dangerous substance for acute toxicity, with the signal word "Danger" and the hazard statement H301 (Toxic if swallowed) . It is recommended that this product be stored in a refrigerator at 2-8°C . Please note that the specific research applications and mechanistic details for this compound are not detailed in the available public sources and should be verified through specialized scientific literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1601282 Methyl 3-cyclopentylpropanoate CAS No. 4300-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDDJMBTHHHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515855
Record name Methyl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-02-1
Record name Methyl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Cyclopentylpropanoate and Its Analogs

Esterification and Derivatization Strategies

The direct esterification of 3-cyclopentylpropanoic acid is a fundamental approach to synthesizing methyl 3-cyclopentylpropanoate. This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Beyond simple esterification, derivatization of the core structure is crucial for creating a diverse range of analogs. For instance, the synthesis of various ester prodrugs of pharmacologically active compounds often utilizes 3-cyclopentylpropionic acid to enhance pharmacokinetic properties like half-life. wikipedia.org The cyclopentyl group increases the molecule's lipophilicity, allowing it to be stored in fat depots and released slowly as metabolic enzymes hydrolyze the ester bond. wikipedia.org

A notable photocatalyzed method involves the reaction of cyclopentane (B165970) and methyl acrylate (B77674) in acetonitrile, facilitated by a catalyst like tetra-n-butylammonium decatungstate (TBADT), under illumination. rsc.org This process resulted in a 43% yield of this compound after seven days of reaction. rsc.org

Carbon-Carbon Bond Formation via Anion Chemistry

Anion chemistry offers powerful tools for constructing the carbon skeleton of this compound and its analogs. These methods often involve the generation of a nucleophilic carbanion that can then react with an electrophile to form a new carbon-carbon bond.

A one-pot synthesis method for 3-(2-oxocyclopentyl)-propionic acid and its ester involves the reaction of cyclopentanone (B42830) with morpholine (B109124) to form an enamine. google.com This enamine then undergoes a Michael addition with an acrylate, followed by hydrolysis to yield the desired product with a reported yield of over 90%. google.com

A sophisticated approach within anion chemistry involves the use of β-keto ester dianions for cyclization reactions. These dianions, which are strong nucleophiles, can be generated from β-keto esters using strong bases. cdnsciencepub.comresearchgate.net The reaction of the dianion of methyl acetoacetate (B1235776) with α,ω-dihalides can produce γ-cyclopentyl- or γ-cyclohexyl-β-keto esters through cyclization. researchgate.net This methodology provides a pathway to cyclic β-keto esters, which are valuable synthetic intermediates. researchgate.net

The acylation of β-keto ester dianions has been developed to produce β,δ-diketo esters. cdnsciencepub.com Furthermore, the dianion of methyl acetoacetate can react with nitriles to form enamines, which can subsequently be cyclized to hydroxypyridones. cdnsciencepub.com These reactions demonstrate the versatility of β-keto ester dianions in constructing complex cyclic and acyclic molecules.

Electrochemical Synthesis and Fluorination Processes

Electrochemical methods, particularly the Simons process, provide a unique avenue for the synthesis of fluorinated derivatives of this compound. cecri.res.in This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410) (AHF) at a nickel anode. cecri.res.in

The electrochemical fluorination of methyl 3-cyclopentylpropionate has been shown to yield perfluoro(1-oxaspiro[4.4]nonane) as the primary cyclization product with a 12.4% yield. researchgate.net This reaction highlights a key feature of electrochemical fluorination: the potential for intramolecular cyclization alongside fluorination. researchgate.netfluorine1.ru

Table 1: Electrochemical Fluorination Products of Cycloalkyl-Substituted Carboxylic Acid Esters
Starting MaterialMain Cyclization ProductYield (%)
Methyl cyclopentylacetatePerfluoro(2-oxabicyclo[3.3.0]octane)10.5
Methyl cyclohexylacetatePerfluoro(7-oxabicyclo[4.3.0]nonane)11.8
Methyl 3-cyclopentylpropionate Perfluoro(1-oxaspiro[4.4]nonane) 12.4
Methyl 3-cyclohexylpropionatePerfluoro(1-oxaspiro[4.5]decane)16.6

Data sourced from a study on the electrochemical fluorination of cycloalkyl-substituted carboxylic acids. researchgate.net

The mechanism of electrochemical fluorination is complex and believed to involve radical intermediates. fluorine1.ruresearchgate.net The process is not always selective and can be accompanied by fragmentation of the carbon skeleton, bond cleavage, and isomerization. cecri.res.influorine1.ru During the fluorination of carboxylic acid derivatives, the carboxyl group can be retained to a useful extent. cecri.res.in The formation of cyclized products is thought to occur through the interaction of radical centers within the molecule on the anode surface. fluorine1.ru A proposed mechanism for ring-closure in the fluorination of α-cyclohexenyl-substituted carboxylic esters involves a resonance-stabilized intermediate radical. researchgate.net

A significant phenomenon observed during electrochemical fluorination is carbon-chain isomerization. researchgate.netunifi.itresearchgate.net This process is more prevalent with branched carbon chains and is thought to proceed through a cyclopropane (B1198618) intermediate. researchgate.netresearchgate.netcecri.res.in For example, the electrochemical perfluorination (ECPF) of i-butyryl chloride shows more isomerization than n-butyryl chloride. researchgate.net While direct studies on this compound are not detailed, the principles suggest that the cyclopentyl ring could potentially undergo rearrangement under harsh ECF conditions. The formation of isomeric products is believed to be a key step involving ring closure via carbocationic or biradical intermediates. researchgate.netresearchgate.netelectrochem.org

Perfluorination and Cyclization Mechanisms

Stereoselective Approaches in Synthesis

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. solubilityofthings.comthieme.de While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis can be applied.

For instance, the synthesis of a complex analog, Methyl (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoate, highlights the importance of controlling stereochemistry in molecules containing the cyclopentylpropanoate moiety. simsonpharma.com

Stereoselective methods can include the use of chiral catalysts, auxiliaries, or reagents. thieme.denih.gov For example, "reagent-controlled" asymmetric cyclopropanation and "substrate-controlled" hydroxyl-directed Simmons-Smith cyclopropanation are powerful techniques for creating specific stereoisomers in related cyclic systems. nih.gov Such strategies could be adapted to control the stereochemistry of substituents on the cyclopentyl ring or along the propanoate chain in analogs of this compound.

Asymmetric Construction of Related Molecular Scaffolds

The asymmetric synthesis of complex molecular scaffolds is a significant challenge in organic chemistry. Privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, are of particular interest. snnu.edu.cn The cyclopentane ring, a key feature of this compound, is a common motif in a wide array of natural products and medicinally important compounds. snnu.edu.cn The development of methods to construct these and other related scaffolds in an enantiomerically pure form is a continuous area of research.

One powerful strategy involves the use of chiral catalysts derived from transition metals and specifically designed chiral ligands. Chiral cyclopentadienyl (B1206354) (Cpx) ligands, for instance, have been successfully employed in a variety of asymmetric transformations, including C-H bond functionalizations, to produce biologically relevant scaffolds with high levels of stereocontrol. snnu.edu.cn These catalysts can facilitate reactions such as the asymmetric [4+1] annulation to create spirocyclic structures or the oxidative annulation of hydroxamates with alkenes to form dihydroisoquinolinones. snnu.edu.cn

Another innovative approach utilizes biopolymers as chiral scaffolds. DNA, with its inherent and well-defined helical chirality, can be used to create hybrid catalysts. mdpi.com These catalysts typically consist of a catalytically active metal complex that is connected to the DNA scaffold either through supramolecular interactions or covalent bonding. mdpi.com This methodology has proven effective in promoting various asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity. mdpi.com

Organocatalysis has also emerged as a robust tool for asymmetric synthesis. For example, the use of (S)-(-)-proline as a catalyst can induce an asymmetric aldol (B89426) cyclization of a triketone, yielding optically active bicyclic products with high chemical and optical yields. researchgate.net This type of transformation is crucial for creating complex chiral intermediates for natural product synthesis. researchgate.net More recently, imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric desymmetrization of symmetrical bis(methallyl)silanes to produce Si-stereogenic silyl (B83357) ethers, demonstrating the power of organocatalysis in creating non-traditional chiral centers. nih.gov

The following table summarizes selected asymmetric methods for constructing complex chiral scaffolds.

Catalyst/MethodReaction TypeSubstrateProduct ScaffoldYield/SelectivityReference
Chiral Cpx-Metal ComplexOxidative AnnulationProtected Hydroxamate + AlkeneDihydroisoquinolinoneHigh snnu.edu.cn
DNA-Cu(II) Hybrid CatalystDiels-Alder ReactionAzachalcone + CyclopentadieneEndo adductUp to 99% ee mdpi.com
(S)-(-)-prolineAsymmetric Aldol CyclizationTriketoneBicyclic Ketol100% chemical yield, 93.4% optical yield researchgate.net
Imidodiphosphorimidate (IDPi)Desymmetrizing C-C bond formationBis(methallyl)silane + PhenolSi-stereogenic silyl etherHigh yields and enantioselectivity nih.gov

Control of Stereochemistry in Propanoate Derivatives

Achieving stereocontrol in the synthesis of propanoate derivatives is critical, as the stereocenter(s) within this functional group can be a key determinant of a molecule's biological activity. Several powerful strategies have been developed to introduce and maintain the desired stereochemistry in these systems.

Chiral auxiliaries are a classic and reliable method for stereocontrol. The Evans aldol reaction, for example, utilizes chiral oxazolidinone auxiliaries to direct the formation of specific stereoisomers. This has been applied in the synthesis of complex natural products to establish multiple contiguous asymmetric centers in a propionate (B1217596) unit with high diastereoselectivity. pnas.org Similarly, Schöllkopf's auxiliary, a chiral bis-lactim ether derived from valine, is used for the asymmetric synthesis of α-amino acids, which are derivatives of propanoates. lmaleidykla.lt Alkylation of the lithiated auxiliary with an electrophile proceeds with high diastereoselectivity, and subsequent hydrolysis yields the desired enantiomerically enriched α-amino acid ester. lmaleidykla.lt

Direct stereoselective functionalization of propanoate enolates is another important approach. The geometry (E/Z) of the enolate can be controlled by the choice of reagents and reaction conditions, which in turn dictates the stereochemical outcome of subsequent reactions. The use of dicyclohexyliodoborane (B1586890) (Chx₂BI) in the presence of a tertiary amine allows for the highly stereoselective synthesis of either Z or E enol borinates from ethyl propionate. dtic.mil The steric properties of both the ester's alkyl and alkoxy groups, as well as the amine, play a significant role in directing the enolate geometry. dtic.mil These enol borinates react with aldehydes with exceptional stereoselectivity to form aldol products. dtic.mil

Furthermore, stereoselective alkylation of enolates derived from propanoates bearing a chiral group can afford products with high enantiomeric excess. For instance, the lithiation of (-)-menthyl 1-(diphenylphosphinyl)propanoate, followed by alkylation, produces the alkylated product with high diastereoselectivity. tandfonline.com Cleavage of the chiral menthyl ester auxiliary then yields the desired product with >95% enantiomeric excess (ee). tandfonline.com

Modern catalytic methods also provide access to stereochemically defined propionate-derived structures. Ruthenium(II)-catalyzed double-bond transposition can generate 1,1-di(pinacolatoboryl)-(E)-alk-2-enes, which then undergo a chiral phosphoric acid-catalyzed allylation of aldehydes to produce anti-homoallylic alcohols with an E-trisubstituted alkene motif. researchgate.net By switching to a palladium(I) catalyst, the corresponding Z isomers can be obtained from the same starting materials. researchgate.net

The table below highlights key findings in the stereocontrolled synthesis of propanoate derivatives.

MethodSubstrateReagent/CatalystKey FeatureSelectivityReference
Evans Aldol ReactionPropionate-derived N-acyloxazolidinoneBoron enolate, AldehydeAuxiliary-controlled anti-selective aldol reactionHigh diastereoselectivity pnas.org
Schöllkopf's Method(R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazinen-BuLi, ElectrophileAsymmetric synthesis of α-amino acid esters63% yield of alkylated product lmaleidykla.lt
Stereoselective EnolborationEthyl propionateDicyclohexyliodoborane (Chx₂BI) / Tertiary AmineControlled formation of Z or E enol borinatesHigh stereoselectivity dtic.mil
Stereoselective Alkylation(-)-menthyl 1-(diphenylphosphinyl)propanoateLDA, Benzyl bromideChiral auxiliary directs alkylation>95% ee tandfonline.com
Catalytic Asymmetric Allylation1,1-di(pinacolatoboryl)alk-3-eneRu(II) catalyst, then Chiral Phosphoric Acid/AldehydeStereodivergent synthesis of trisubstituted alkenesHigh diastereo- and enantioselectivity researchgate.net

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for elucidating the precise carbon-hydrogen framework of Methyl 3-cyclopentylpropanoate. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments collectively allow for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

The assignments for the proton and carbon signals of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), are detailed below.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~2.30t2H-CH₂-COO-
~1.78m1HCyclopentyl-CH
~1.65q2H-CH₂-CH₂-COO-
~1.60 - 1.45m4HCyclopentyl-CH₂
~1.15 - 1.05m4HCyclopentyl-CH₂

s = singlet, t = triplet, q = quintet, m = multiplet

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~174.5C=O (Ester)
~51.5-OCH₃
~38.9Cyclopentyl-CH
~34.5-CH₂-COO-
~32.5Cyclopentyl-CH₂
~32.1-CH₂-CH₂-COO-
~25.1Cyclopentyl-CH₂

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, key correlations would be observed between the protons of the α-methylene group (-CH₂-COO-) and the β-methylene group (-CH₂-CH₂-COO-). Further correlations would exist between the β-methylene protons and the methine proton of the cyclopentyl ring, as well as extensive cross-peaks among the non-equivalent protons within the cyclopentyl ring itself.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org It provides a direct link between the ¹H and ¹³C assignments. For example, the singlet at ~3.67 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~51.5 ppm in the ¹³C spectrum, confirming their assignment as the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu Key HMBC correlations that confirm the structure of this compound include:

A correlation from the methyl protons (-OCH₃) at ~3.67 ppm to the ester carbonyl carbon (C=O) at ~174.5 ppm.

Correlations from the α-methylene protons (-CH₂-COO-) at ~2.30 ppm to both the ester carbonyl carbon (~174.5 ppm) and the β-carbon of the propanoate chain (~32.1 ppm).

A correlation from the β-methylene protons (-CH₂-CH₂-COO-) at ~1.65 ppm to the cyclopentyl methine carbon (~38.9 ppm).

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the aliphatic C-H bonds.

Interactive Data Table: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2950-2850StrongC-H StretchAliphatic (Cyclopentyl and Propanoate)
~1740Very StrongC=O StretchEster Carbonyl
~1450MediumC-H BendCH₂ Scissoring
~1250-1150StrongC-O StretchEster

The most prominent feature is the intense absorption band around 1740 cm⁻¹, which is highly characteristic of the carbonyl (C=O) stretching vibration in a saturated aliphatic ester. libretexts.org The strong C-O stretching vibrations further confirm the presence of the ester group. The absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching of the numerous sp³-hybridized carbons in the cyclopentyl and propanoate moieties. libretexts.org

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's exact molecular weight and elemental formula.

High-resolution mass spectrometry using electrospray ionization in positive mode (HRMS-ESI+) provides highly accurate mass measurements, which serve to confirm the elemental composition of this compound (C₉H₁₆O₂).

Molecular Formula: C₉H₁₆O₂

Monoisotopic Mass (Neutral): 156.11503 u

Calculated m/z for [M+H]⁺: The primary ion observed in ESI+ for this compound would be the protonated molecule. Its calculated exact mass-to-charge ratio is 157.12231 .

Calculated m/z for [M+Na]⁺: Sodium adducts are also commonly observed in ESI-MS. nih.gov The calculated exact mass-to-charge ratio for the sodium adduct is 179.10426 .

The experimental measurement of these ions within a very low error margin (typically <5 ppm) provides unequivocal confirmation of the compound's elemental formula.

X-ray Crystallography of Related Structures

X-ray crystallography is a pivotal experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an X-ray beam by the crystalline structure, which results in a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted X-rays, a crystallographer can generate a three-dimensional map of the electron density within the crystal, thereby revealing the positions of atoms and the nature of their chemical bonds. wikipedia.org

Single Crystal X-ray Diffraction for Solid-State Characterization

Single Crystal X-ray Diffraction (SCXRD) is an essential analytical method for the unambiguous structural determination of crystalline materials, providing precise information on the internal lattice. uhu-ciqso.es This technique yields fundamental data, including unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the relationship between a compound's structure and its properties. uhu-ciqso.esuol.de

The process requires a high-quality single crystal, which is mounted and exposed to a focused beam of monochromatic X-rays. wikipedia.orglibretexts.org As the crystal is rotated, a comprehensive dataset of diffraction intensities is collected. wikipedia.org Mathematical analysis of this diffraction pattern allows for the resolution of the three-dimensional atomic structure of the molecule within the crystal's unit cell. uol.de

A pertinent example of SCXRD applied to a related structure involves the characterization of silsesquioxane molecules functionalized with methyl propanoate groups. Researchers have successfully synthesized and characterized 1,3,5,7,9,11,13,15-octakis[methylpropanoate]octasiloxane. The solid-state structure of this complex molecule was confirmed using single crystal X-ray diffraction, alongside other spectroscopic methods. researchgate.net This analysis provides a definitive look at the spatial arrangement of the methyl propanoate moieties in a crystalline state, offering valuable data on the conformation and packing of this ester group, which is also present in this compound. researchgate.net

The successful application of SCXRD to such complex structures underscores its power as a definitive tool for solid-state characterization in chemical research. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₂ nih.govsigmaaldrich.comepa.gov
Molecular Weight 156.22 g/mol nih.govsigmaaldrich.com
IUPAC Name This compound nih.gov
CAS Number 4300-02-1 nih.govbldpharm.compharmaffiliates.com
SMILES COC(=O)CCC1CCCC1 nih.govsigmaaldrich.comuni.lu
Physical Form Combustible liquid / Solid nih.govsigmaaldrich.com
Monoisotopic Mass 156.115029749 Da nih.govepa.govuni.lu

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Cyclopentylpropanoate Transformations

Ester Hydrolysis and Transesterification Reactions

The ester functional group in methyl 3-cyclopentylpropanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 3-cyclopentylpropanoic acid and methanol (B129727). This reaction is reversible and typically does not proceed to completion, establishing an equilibrium between the reactants and products. lumenlearning.com

Base-Catalyzed Hydrolysis (Saponification) : When heated with a base such as sodium hydroxide (B78521), this compound undergoes saponification. This reaction is irreversible and results in the formation of a carboxylate salt (sodium 3-cyclopentylpropanoate) and methanol. lumenlearning.comsavemyexams.com The reaction proceeds to completion because the carboxylate anion is a very weak nucleophile and cannot readily re-form the ester.

Transesterification is another key reaction of esters, where the alkoxy group of the ester is exchanged with an alcohol. For this compound, this can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would yield ethyl 3-cyclopentylpropanoate and methanol. savemyexams.commdpi.com The use of an excess of the reactant alcohol can drive the equilibrium towards the desired product. savemyexams.com

The table below summarizes the conditions and products for these reactions.

ReactionCatalystReactantsProductsReversibility
Acid HydrolysisStrong Acid (e.g., H₂SO₄)This compound, Water3-Cyclopentylpropanoic acid, MethanolReversible lumenlearning.com
Base HydrolysisStrong Base (e.g., NaOH)This compound, Sodium HydroxideSodium 3-cyclopentylpropanoate, MethanolIrreversible savemyexams.com
TransesterificationAcid or BaseThis compound, Alcohol (R'OH)Alkyl 3-cyclopentylpropanoate (R' = alkyl), MethanolReversible savemyexams.com

Nucleophilic and Electrophilic Reactivity of the Ester and Cyclopentyl Moieties

The reactivity of this compound is dictated by the electrophilic and nucleophilic characteristics of its constituent parts.

Ester Moiety : The carbonyl carbon of the ester group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Nucleophilic acyl substitution is a primary reaction pathway, where a nucleophile replaces the methoxy (B1213986) group. rammohancollege.ac.in

Cyclopentyl Moiety : The cyclopentyl group is generally considered non-polar and relatively unreactive towards common nucleophiles and electrophiles under standard conditions. However, the C-H bonds on the cyclopentyl ring can undergo radical abstraction under specific conditions. The ring itself can influence the reactivity of the ester group through steric hindrance.

The table below outlines the primary reactive sites and their behavior.

MoietyReactive SiteCharacterCommon Reactions
EsterCarbonyl CarbonElectrophilicNucleophilic Acyl Substitution rammohancollege.ac.in
Esterα-CarbonWeakly AcidicEnolate Formation (under strong base)
CyclopentylC-H BondsGenerally UnreactiveRadical Abstraction

Reactivity Influenced by Remote Substituents

The introduction of substituents on the cyclopentyl ring can significantly alter the reactivity of the this compound molecule. These effects are primarily electronic and steric in nature.

Electronic Effects : Electron-withdrawing or electron-donating groups on the cyclopentyl ring can influence the electron density of the entire molecule, including the ester functionality. For instance, an electron-withdrawing group could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group might decrease its reactivity.

Steric Effects : The size and position of substituents on the cyclopentyl ring can sterically hinder the approach of reactants to the ester group. This is particularly relevant for reactions involving bulky reagents.

Research on related cyclopentyl systems has shown that substituents can direct the stereochemical outcome of reactions and influence reaction rates. researchgate.net

Catalytic Transformations Involving the Propanoate Framework

While direct metal-catalyzed coupling reactions on the saturated cyclopentyl ring of this compound are challenging, the propanoate framework can be involved in or be the product of such reactions. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grethz.ch For example, related ester compounds can participate in Heck reactions. eie.gr

The development of catalysts for C-H activation could potentially enable the direct functionalization of the cyclopentyl ring.

Photocatalysis offers a modern and powerful method for chemical transformations. beilstein-journals.org In the context of molecules like this compound, photocatalysis could be employed for:

C-H Functionalization : Photocatalytic hydrogen atom transfer (HAT) can generate alkyl radicals from C-H bonds, which can then undergo further reactions. beilstein-journals.org This could allow for the selective functionalization of the cyclopentyl ring.

Decarboxylation : The carboxylic acid derived from the hydrolysis of this compound can be converted into a redox-active ester. This derivative can then undergo photocatalytic decarboxylation to generate a cyclopentylethyl radical, which can be used in subsequent bond-forming reactions. beilstein-journals.org

Degradation : Semiconductor photocatalysts like g-C₃N₄ and TiO₂ can be used for the degradation of organic compounds. mdpi.combeilstein-journals.org While not a synthetic transformation, this highlights a potential environmental application.

The table below provides a summary of potential photocatalytic transformations.

Photocatalytic ApproachTarget MoietyIntermediatePotential Outcome
Hydrogen Atom Transfer (HAT)Cyclopentyl C-HAlkyl RadicalC-H Functionalization beilstein-journals.org
Reductive DecarboxylationCarboxylate (from hydrolysis)Cyclopentylethyl RadicalC-C Bond Formation beilstein-journals.org
Oxidative DegradationWhole MoleculeRadicals, IonsMineralization mdpi.combeilstein-journals.org

Metal-Catalyzed Coupling Reactions

Enzymatic Transformations of Ester Linkages

Enzymes, particularly esterases and lipases, are highly efficient and selective catalysts for the hydrolysis of ester bonds. nih.gov The enzymatic hydrolysis of this compound would yield 3-cyclopentylpropanoic acid and methanol.

The rate and stereoselectivity of enzymatic hydrolysis can be influenced by the structure of the substrate. The cyclopentyl group may affect the binding of the molecule to the active site of the enzyme. drugbank.com

Enzymatic transformations are advantageous due to their mild reaction conditions, high selectivity, and environmental compatibility. They are a key component of "green chemistry" approaches to chemical synthesis.

Computational Chemistry and Theoretical Studies on Methyl 3 Cyclopentylpropanoate

Molecular Geometry and Conformational Analysis

Molecular geometry refers to the three-dimensional arrangement of atoms in a molecule, which is dictated by bond lengths, bond angles, and torsion angles. Conformational analysis, a subset of this study, explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. For a flexible molecule like Methyl 3-cyclopentylpropanoate, which possesses four rotatable bonds, this analysis is crucial for identifying the most stable, low-energy conformations. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov These calculations can reveal that the stability of a particular conformer is often a delicate balance between steric hindrance and subtle electronic effects like hyperconjugation. mdpi.com For instance, studies on caffeine (B1668208) have shown that orbital interactions can overcome steric repulsion to dictate the final molecular structure. mdpi.com In the case of this compound, a conformational analysis would focus on the rotation around the C-C bonds of the propanoate chain and the bond connecting the chain to the cyclopentyl ring to determine the molecule's preferred shape.

Table 1: Computed Geometric and Physicochemical Properties of this compound This table presents predicted data for this compound based on computational models.

PropertyValueReference
Molecular FormulaC9H16O2 nih.govuni.lu
Molecular Weight156.22 g/mol nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
XLogP3-AA (Predicted)2.6 nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice known as a crystal. The stability of this crystal packing is governed by a network of intermolecular interactions. Understanding these non-covalent forces is essential for predicting crystal structure and related physical properties.

Hydrogen bonds are strong, highly directional intermolecular forces that play a critical role in molecular assembly. usc.edu.aujiangnan.edu.cn They form between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). This compound, containing two carbonyl oxygen atoms, can act as a hydrogen bond acceptor. nih.gov In a crystal structure involving co-crystallized water molecules or other hydrogen-bond donors, it would participate in an intricate hydrogen-bonding motif, which would be a key factor in stabilizing the crystal lattice. researchgate.net The strength and geometry of these bonds dictate the formation of specific supramolecular structures, such as chains or sheets. jiangnan.edu.cnmdpi.comrsc.org

To quantify the forces holding a crystal together, energy-framework computations can be performed using software like CrystalExplorer. researchgate.net This analysis calculates the pairwise interaction energies between a central molecule and its neighbors within a defined radius. The total interaction energy can be deconstructed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion.

Electrostatic energy (E_ele) arises from the attraction or repulsion between the static charge distributions of the molecules.

Polarization energy (E_pol) is the attractive interaction resulting from the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion energy (E_dis) is a quantum mechanical attractive force resulting from temporary fluctuations in electron density (van der Waals forces).

Exchange-repulsion energy (E_rep) is a short-range repulsive force that prevents molecules from collapsing into each other.

Analysis of testosterone (B1683101) esters, which share the propanoate functional group, reveals that dispersion forces often contribute significantly more to crystal stability than specific interactions like hydrogen bonds. mdpi.com

Table 2: Illustrative Interaction Energy Breakdown for a Molecular Crystal This table shows an example of interaction energies (in kJ/mol) between a central molecule and a neighboring molecule (dimer) as calculated for a model system. The data is representative of findings from energy-framework analyses.

Energy ComponentInteraction Energy (kJ/mol)
Electrostatic (E_ele)-53.1
Dispersion (E_dis)-43.6
Repulsion (E_rep)-13.7
Total Energy (E_tot)-28.7

Note: Data adapted from a study on testosterone decanoate (B1226879) for illustrative purposes. mdpi.com

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comresearchgate.net The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, partitioning the crystal's electron density into molecular fragments. researchgate.net By mapping properties onto this surface, one can gain a detailed picture of the molecular environment.

A key property mapped is the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. mdpi.comnih.gov This allows for the direct visualization of interactions like hydrogen bonds. nih.gov

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates typical results from a fingerprint plot analysis of a molecular crystal, showing the relative importance of different interactions in stabilizing the structure.

Interaction TypeContribution (%)Reference
H···H68.0 nih.gov
C···H/H···C19.0 nih.gov
O···H/H···O12.0 nih.gov
Other1.0 nih.gov

Energy-Framework Computations and Interaction Energy Breakdown

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule—the distribution of its electrons—determines its chemical reactivity. Computational methods can calculate various electronic properties that act as descriptors of this reactivity.

The molecular electrostatic potential (ESP) is a property that describes the interaction energy between a positive point charge and the molecule's electron cloud and nuclei. wuxiapptec.com When mapped onto the molecule's electron density surface, the ESP provides a visual guide to its charge distribution and reactive sites. nih.govresearchgate.net

The ESP map is color-coded to indicate charge distribution:

Red : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. nih.govyoutube.com

Blue : Regions of positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. nih.govyoutube.com

Green/Yellow : Regions of neutral or near-zero potential. nih.govresearchgate.net

For this compound, an ESP map would be expected to show a significant region of negative potential (red) localized around the highly electronegative carbonyl oxygen atom of the ester group. nih.govresearchgate.net This site represents the primary center for nucleophilic character and hydrogen bond acceptance. Conversely, the hydrogen atoms, particularly those on the cyclopentyl ring and propyl chain, would exhibit positive potential (blue), indicating them as potential sites for electrophilic interactions. wuxiapptec.com

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and excitability. mdpi.comlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a greater ease of electronic transitions. mdpi.com

For this compound, a theoretical FMO analysis would involve calculating the energies of its HOMO and LUMO. These calculations, typically performed using Density Functional Theory (DFT) methods, would provide insights into the molecule's reactivity. irjweb.com The distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for nucleophilic and electrophilic attack. malayajournal.org For instance, the region with the highest HOMO density would be the most likely to donate electrons in a reaction, while the region with the highest LUMO density would be the most likely to accept electrons.

Table 1: Theoretical Frontier Molecular Orbital (FMO) Parameters for a Hypothetical Analysis of this compound

ParameterDescriptionHypothetical Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher energy value would suggest a greater tendency to donate electrons, indicating potential nucleophilic character.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower energy value would indicate a greater ability to accept electrons, suggesting potential electrophilic character.
HOMO-LUMO Gap (ΔE) Energy difference between ELUMO and EHOMOA smaller gap would imply higher reactivity and lower kinetic stability.

This table is illustrative and based on general principles of FMO theory, as specific data for this compound is not available.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govajol.info It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govajol.info The process involves predicting the binding mode and affinity, often expressed as a binding energy score. nih.gov

A molecular docking study of this compound would require a three-dimensional structure of the compound and a target protein. The docking software would then explore various possible binding conformations of the ester within the active site of the protein, calculating the binding energy for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. ajol.info

Potential biological targets for such a study could be enzymes involved in metabolic pathways or receptors associated with specific physiological responses. For example, esters are known to be substrates for various hydrolases. Docking this compound into the active site of such an enzyme could provide insights into its potential as a substrate or inhibitor. The analysis would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ester and the amino acid residues of the protein's active site.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Biological TargetBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme X (e.g., a hydrolase) -6.5SER120, HIS250, TRP85
Receptor Y -5.8LEU34, PHE78, ILE100

This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. Specific studies on this compound are not currently available.

Biological and Biochemical Pathway Investigations of Methyl 3 Cyclopentylpropanoate and Its Derivatives

Interaction with Biological Systems and Macromolecules

Methyl 3-cyclopentylpropanoate and its derivatives are subjects of interest in medicinal chemistry due to their potential interactions within biological systems. The cyclopentyl group in these compounds increases their lipophilicity, which can influence how they interact with cellular membranes. solubilityofthings.com This characteristic is significant as it may affect the molecule's ability to traverse biological barriers and engage with intracellular targets.

The interaction of these compounds with biological macromolecules is a key area of study. For instance, derivatives of this compound have been investigated for their binding affinity to various receptors. The stereochemistry of these molecules, referring to the three-dimensional arrangement of their atoms, is crucial as it can significantly impact their biological activity and how they bind to receptors. solubilityofthings.com Different stereoisomers of the same compound can exhibit varied interactions and potencies.

In the context of drug design, the presence of specific functional groups, such as a hydroxyl group, in derivatives can enhance interactions with biological targets. solubilityofthings.com These interactions are often a combination of hydrophobic and electrostatic forces. nih.gov For example, estradiol (B170435) cypionate, which contains a 3-cyclopentylpropanoate ester, acts as a prodrug of estradiol and exerts its effects by binding to estrogen receptors (ERα and ERβ) located in various tissues throughout the body. drugbank.comwikipedia.org The esterification with cyclopentylpropionate improves its lipophilicity, allowing for a sustained release from intramuscular injections. drugbank.com

Derivatives have also been designed to interact with other specific macromolecules. For example, a derivative, (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)this compound, has been synthesized and studied, indicating research into its potential biological activities. mdpi.com Furthermore, some derivatives have been explored for their ability to modulate ion channels. google.com

The study of how these compounds and their analogs interact with biological systems provides valuable insights for the development of new therapeutic agents. solubilityofthings.comsolubilityofthings.com Understanding these interactions at a molecular level is fundamental to predicting the efficacy and behavior of potential drug candidates.

Exploration of Enzyme Interactions and Modulation

The interaction of this compound derivatives with enzymes is a critical aspect of their biological investigation. These interactions can range from serving as substrates to acting as inhibitors or modulators of enzyme activity.

One significant area of research involves the inhibition of Janus kinase 2 (JAK2), a protein crucial in cell signaling pathways. nih.gov A derivative, Methyl 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoate, has been synthesized as part of the development of JAK2 inhibitors. nih.gov The cyclopentyl group in these inhibitors plays a role in their binding to the ATP site of the JAK2 kinase domain. nih.gov Structural studies have shown that the cyclopentyl moiety can be accommodated in a sub-pocket of the enzyme's active site, contributing to the inhibitor's affinity and selectivity. nih.gov

The metabolism of steroid derivatives containing the 3-cyclopentylpropanoate ester, such as testosterone (B1683101) cypionate and hydrocortisone (B1673445) cypionate, is mediated by esterases. wikipedia.orgdrugbank.com These enzymes cleave the ester bond, releasing the active hormone and 3-cyclopentylpropanoic acid. wikipedia.orgdrugbank.com The rate of this enzymatic cleavage influences the duration of the drug's action. The metabolism of these compounds can be affected by other drugs that inhibit or induce the activity of metabolizing enzymes. drugbank.comdrugbank.com

Furthermore, cyclopentane-based analogs of muraymycin, a nucleoside antibiotic, have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial peptidoglycan biosynthesis. nih.gov These analogs, which incorporate a cyclopentyl structure, aim to mimic parts of the natural antibiotic to interact with and inhibit the enzyme. nih.gov

The study of these enzyme interactions is fundamental to understanding the mechanism of action of these compounds and for designing new molecules with specific enzymatic targets.

Influence on Cellular and Metabolic Pathways

The influence of this compound derivatives on cellular and metabolic pathways is an area of active investigation, with implications for various physiological processes.

Estradiol cypionate, a derivative, significantly impacts cellular pathways by acting as a prodrug for estradiol. drugbank.com Upon cleavage of the cypionate ester, estradiol binds to estrogen receptors, which then modulate the transcription of numerous genes. drugbank.com This leads to a wide range of effects, including the regulation of cell proliferation, particularly in uterine epithelial cells, and influences on blood glucose homeostasis by contributing to insulin (B600854) secretion. drugbank.com It also plays a role in the cardiovascular system by stimulating vasodilation and in the immune system by contributing to thymic atrophy. drugbank.com

Testosterone cypionate, another steroid ester of 3-cyclopentylpropanoic acid, influences cellular pathways after its metabolism to testosterone. drugbank.com Testosterone can then be converted to dihydrotestosterone (B1667394) (DHT), and both hormones bind to the androgen receptor, which translocates to the nucleus and regulates gene expression. drugbank.com

In the context of cancer therapy, derivatives of this compound are being explored for their role in modulating key signaling pathways. For instance, inhibitors of JAK2 containing a cyclopentyl group can block the JAK/STAT pathway, which is one of the core pathways in cancer. nih.gov

Furthermore, research into the plant Lepidium sativum has identified the presence of 3-cyclopentylpropanoate, among other compounds. ayurvedjournal.com Extracts from this plant have been shown to exert effects through multiple pathways, including the activation of K+ channels and inhibition of muscarinic receptors and Ca++ channels. ayurvedjournal.com

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database provides a reference for numerous metabolic and biosynthetic pathways, which can be used to understand the broader context in which these compounds might exert their effects. kegg.jpgenome.jp

The role of this compound and its related structures in biosynthetic and biodegradation processes is an emerging area of study.

In the realm of biodegradation, a bacterial consortium has been shown to efficiently degrade the pyrethroid pesticide esfenvalerate. scielo.br This degradation process involves the hydrolysis of the ester bond, leading to the formation of metabolites such as 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutanoic acid. scielo.br While not directly involving this compound, this highlights the general capability of microorganisms to break down complex esters, a process that could be relevant to the environmental fate of cyclopentylpropanoate derivatives.

In terms of biosynthesis, metabolic pathways leading to the production of various molecules are well-documented. kegg.jpgenome.jpresearchgate.net For example, the biosynthesis of higher alcohols like 3-methyl-1-butanol in engineered microorganisms involves specific enzymatic steps. researchgate.net While there is no direct evidence of a natural biosynthetic pathway for this compound in the searched literature, the principles of metabolic engineering could potentially be applied to design such a pathway.

The use of related compounds in industrial processes also touches upon biodegradation in a broader sense. For instance, 3-cyclopentylpropionic acid and its sodium salt have been used as switchable solvents for polymer recycling, a process that is part of a sustainable lifecycle for materials. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically alter parts of the molecule to determine which features are essential for its desired effect.

In the development of JAK2 inhibitors, SAR studies have been conducted on derivatives containing a cyclopentyl group. nih.gov It was found that the presence and stereochemistry of the cyclopentyl group can significantly affect the inhibitory activity. For example, the R-isomer of ruxolitinib, which contains a cyclopentyl moiety, is approximately 10-fold more active against JAK2 than its S-isomer. nih.gov This highlights the importance of the specific three-dimensional arrangement of the cyclopentyl group for optimal interaction with the enzyme's active site. nih.gov Further modifications, such as removing the cyclopentyl group, led to a notable decrease in activity, underscoring its contribution to the binding affinity. nih.gov

SAR studies have also been performed on muraymycin analogs targeting the MraY enzyme. nih.gov By replacing parts of the natural antibiotic with a cyclopentane (B165970) ring and modifying a lipophilic side chain, researchers explored how these changes affected MraY inhibition. nih.gov The results suggested that a lipophilic side chain is important for the inhibitory activity of these cyclopentane-based analogs. nih.gov

For A3 adenosine (B11128) receptor antagonists, SAR has been explored in a series of 3,5-diacyl-2,4-dialkylpyridine derivatives. nih.gov While this study did not directly involve this compound, it demonstrates the general approach of probing how different substituents on a core structure affect receptor affinity and selectivity. nih.gov

These SAR studies provide a rational basis for the design of more potent and selective bioactive compounds.

Design and Evaluation of Bioactive Analogs

The design and evaluation of bioactive analogs of this compound are driven by the need for new therapeutic agents with improved properties. This process involves synthesizing new molecules based on a lead compound and testing their biological activity.

An example of this is the design of analogs of the JAK2 inhibitor ruxolitinib. nih.gov Researchers have synthesized derivatives where the cyclopentyl group is modified or replaced to understand its role in the molecule's activity. nih.gov These new analogs were then evaluated for their ability to inhibit JAK2 and for their thermal shift in the presence of the enzyme, which indicates binding. nih.gov This iterative process of design, synthesis, and evaluation allows for the optimization of the lead compound.

In the field of antibiotics, cyclopentane-based analogs of muraymycin have been designed to target the bacterial enzyme MraY. nih.gov These analogs were synthesized with a simplified structure compared to the natural product to improve synthetic tractability. nih.gov Their evaluation involved testing their inhibitory activity against MraY and their antibacterial efficacy against bacteria like Staphylococcus aureus. nih.gov The findings from these evaluations provide valuable insights for designing the next generation of MraY inhibitors. nih.gov

The synthesis of various ester derivatives, such as (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)this compound, is part of the broader effort to create and screen new chemical entities for potential biological activity. mdpi.com The evaluation of these new compounds often involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

The ultimate goal of designing and evaluating bioactive analogs is to identify new drug candidates with superior efficacy and safety profiles.

Environmental Fate and Green Chemistry Principles

Mechanistic Studies of Environmental Degradation Pathways

The environmental degradation of Methyl 3-cyclopentylpropanoate, like other organic esters, can proceed through several mechanisms, primarily hydrolysis and photodegradation.

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments. vvc.edu This reaction involves the cleavage of the ester bond by water, yielding the parent carboxylic acid (3-cyclopentylpropanoic acid) and alcohol (methanol). vvc.edu The rate of hydrolysis is influenced by pH, with the reaction being significantly faster under both acidic and basic conditions compared to neutral pH. vvc.edu Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

While specific mechanistic studies on the photodegradation of this compound are not extensively documented, the general principles of photodegradation for similar organic compounds can be inferred. Photodegradation involves the absorption of light energy, which can lead to the excitation of electrons and subsequent chemical reactions. This can result in the cleavage of chemical bonds, leading to the breakdown of the molecule. For esters, this could involve the cleavage of the ester linkage or fragmentation of the cyclopentane (B165970) ring. The presence of photosensitizers in the environment, such as humic substances, can accelerate photodegradation by transferring energy to the ester molecule.

Biotransformation and Biodegradation Potential

The biotransformation and biodegradation of this compound are crucial for its removal from the environment. As an ester, it is expected to be susceptible to microbial degradation. nih.gov The initial step in the biodegradation of esters is typically hydrolysis, catalyzed by esterase enzymes produced by a wide range of microorganisms. nih.gov This enzymatic hydrolysis cleaves the ester bond to form 3-cyclopentylpropanoic acid and methanol (B129727).

Following hydrolysis, the resulting products are further metabolized by microorganisms. Methanol can be utilized by a variety of methylotrophic bacteria as a source of carbon and energy. The degradation of the cyclopentane ring structure is a more complex process. Studies on the biodegradation of other cyclopentane derivatives, such as ethylcyclopentane (B167899), have shown that microorganisms can degrade these alicyclic hydrocarbons. oup.comnih.gov The degradation of alkylated cycloalkanes often begins with the oxidation of the alkyl side chain, a process known as β-oxidation. nih.gov In the case of 3-cyclopentylpropanoic acid, this would involve the shortening of the propanoic acid side chain.

The subsequent breakdown of the cyclopentane ring itself is a critical step. While specific pathways for 3-cyclopentylpropanoic acid are not detailed, research on similar compounds like ethylcyclopentane under sulfate-reducing conditions has proposed a pathway involving the addition of fumarate (B1241708) to the ethyl group, followed by a series of reactions leading to ring cleavage. nih.gov The biodegradability of cyclopentane derivatives can be influenced by factors such as the degree and position of substitution on the ring. oup.com For instance, some dimethyl-substituted isomers of cyclopentane have been observed to degrade more slowly than their cyclohexane (B81311) counterparts, suggesting that microbial substrate specificity plays a significant role.

Microbial consortia isolated from contaminated soils have demonstrated the ability to degrade various esters, including those with more complex structures like phthalates. These consortia often work synergistically to break down the compounds. mdpi.com Some bacteria, such as Mycobacterium and Nocardia species, have been shown to produce biosurfactants that increase the solubility of sparingly soluble esters, thereby enhancing their bioavailability and degradation. oup.comoup.com

Application of Green Chemistry in Synthesis and Processing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjetir.org In the context of this compound and related compounds, these principles are applied to develop more sustainable and environmentally friendly methods for their synthesis and processing. researchgate.netsolubilityofthings.com

Switchable hydrophilicity solvents (SHSs) are a class of "green solvents" that can reversibly change their miscibility with water in response to a trigger, such as the addition or removal of CO2. rsc.orgnih.gov This property makes them highly advantageous for product separation and catalyst recycling, key aspects of green chemistry. nih.gov

While the direct application of SHSs in the synthesis of this compound is not explicitly detailed in the provided search results, their use in the synthesis and processing of other esters demonstrates their potential. For example, 2-(dibutylamino)ethanol (B1670432) (2-DBAE), an SHS, has been successfully used as both a solvent and a recoverable base catalyst for the transesterification of soybean oil to produce fatty acid methyl esters (FAMEs), a component of biodiesel. rsc.org The SHS can be easily separated from the product and recycled by bubbling CO2 through the aqueous phase to make it hydrophilic, and then removing the CO2 to revert it to its hydrophobic form. rsc.org This process avoids the formation of soap and the need for strong acids for neutralization, which are common issues in conventional biodiesel production. rsc.org

The design and evaluation of various SHSs have shown that their properties can be tailored for specific applications. rsc.org For instance, the distance of an ester group from a tertiary amine in an amino ester can determine its switchable miscibility properties. rsc.org This tailored approach could be applied to develop SHS systems suitable for the synthesis or extraction of fragrance esters like this compound, potentially leading to more sustainable and efficient production processes.

The development of sustainable synthetic routes is a cornerstone of green chemistry, focusing on aspects like atom economy, use of renewable feedstocks, and milder reaction conditions. nih.govscielo.br For fragrance compounds like this compound, this involves moving away from traditional, often wasteful, chemical syntheses towards more eco-friendly alternatives. personalcaremagazine.comingentaconnect.com

One approach is the use of biocatalysis, employing enzymes or whole microorganisms to carry out chemical transformations. nih.gov Biotechnological routes often offer high selectivity, operate under mild conditions, and utilize renewable starting materials, thereby reducing energy consumption and waste generation. scielo.br For instance, the synthesis of some fragrance molecules is increasingly being achieved through fermentation processes. personalcaremagazine.com

Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. ingentaconnect.com For example, montmorillonite, a type of clay, has been used as a heterogeneous catalyst for the isomerization of 1,2-limonene oxide to carvenone, a fragrance ingredient, under solvent-free conditions. scirp.org

The choice of solvent is also a critical factor in sustainable synthesis. The use of greener solvents, such as water, supercritical carbon dioxide, or bio-based solvents, is preferred over traditional volatile organic compounds. personalcaremagazine.comsigmaaldrich.com Supercritical carbon dioxide, for instance, has been used as a medium for biocatalysis in the synthesis of flavor molecules, offering advantages such as increased enzyme stability and straightforward product recovery. personalcaremagazine.com

Furthermore, synthetic strategies that improve atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, are a key focus. nih.gov Reactions like isomerizations and tandem/cascade reactions are inherently more atom-economical. nih.gov Applying these principles to the synthesis of this compound could involve designing routes that minimize the number of steps and the formation of byproducts.

Advanced Applications and Future Research Directions

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis-oriented bond. Methyl 3-cyclopentylpropanoate, with its distinct functional groups, serves as a versatile synthon for the construction of more complex molecular architectures.

The ester and cyclopentyl moieties of this compound can be chemically manipulated to introduce new functionalities. For instance, the ester group can undergo hydrolysis to the corresponding carboxylic acid, 3-cyclopentylpropanoic acid, which can then be converted to an acid chloride or coupled with amines to form amides. lookchem.comchemsrc.com The cyclopentyl ring provides a saturated carbocyclic scaffold that can be functionalized through various C-H activation strategies.

One documented synthesis of this compound involves the solar light-driven photocatalyzed addition of cyclopentane (B165970) to methyl acrylate (B77674). rsc.org This method highlights a green chemistry approach to obtaining this synthon.

The utility of the 3-cyclopentylpropanoate fragment is evident in the synthesis of complex bioactive molecules. For example, it has been incorporated into the structure of analogues of the antiparasitic plant metabolite pulchrol. nih.govmdpi.com In these syntheses, the 3-cyclopentylpropanoate group is attached to a core scaffold, demonstrating its role as a building block for modifying the properties of a lead compound. Furthermore, derivatives such as chlorothis compound have been mentioned as reagents in synthetic schemes, indicating their role in introducing the cyclopentylpropanoate moiety into other molecules. google.com

Potential in Medicinal Chemistry and Drug Discovery Scaffolds

The concept of a "molecular scaffold" is central to medicinal chemistry, representing the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. tnjchem.com The cyclopentane ring is a common feature in many natural products and approved drugs, valued for its ability to provide a three-dimensional framework that can orient substituents in specific spatial arrangements. solubilityofthings.com

A notable example is the use of a derivative, methyl 2-amino-3-cyclopentylpropanoate, in the synthesis of compounds that act as bitter taste blockers. google.com This is particularly relevant in drug formulation, where masking the unpleasant taste of active pharmaceutical ingredients can improve patient compliance.

Furthermore, the cyclopentylpropanoate moiety has been incorporated into progestin medications, such as cymegesolate (B1221315) (megestrol acetate (B1210297) 3β-cyclopentylpropionate), which was developed as a hormonal contraceptive. wikipedia.org This demonstrates the potential of this scaffold in steroid-based drug discovery. The synthesis of (R)-Methyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoate also points to its use in creating complex heterocyclic compounds with potential therapeutic applications. simsonpharma.com

Material Science Applications

While the application of this compound in material science is a less explored area, the properties of esters and cyclopentane derivatives suggest potential uses. Esters are known for their use as solvents, plasticizers, and in the formulation of fragrances and flavors. sigmaaldrich.comthegoodscentscompany.com

The cyclopentane ring, being a component of some high-performance lubricants, suggests that derivatives of this compound could be investigated for similar applications. The introduction of the ester functionality could modify properties such as viscosity, thermal stability, and lubricity.

In the realm of polymers, polyesters are a major class of plastics. eurjchem.com While this compound itself is not a monomer for polymerization, its derivatives could potentially be used as additives or plasticizers in polymer formulations. The bulky cyclopentyl group could influence the physical properties of the resulting material, such as its glass transition temperature and mechanical strength.

Emerging Research Areas and Unexplored Reactivity

The future research directions for this compound lie in the exploration of its untapped chemical reactivity and the discovery of new applications.

The reactivity of the ester group is well-established and includes hydrolysis, transesterification, and reduction. chemsrc.com For instance, hydrolysis with a base like sodium hydroxide (B78521) yields the sodium salt of 3-cyclopentylpropanoic acid and methanol (B129727). Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction leading to the carboxylic acid and alcohol. chemsrc.com Reduction of the ester with strong reducing agents like lithium aluminum hydride would yield the corresponding alcohol, 3-cyclopentylpropanol.

The C-H bonds of the cyclopentyl ring represent a frontier for selective functionalization. Modern catalytic methods for C-H activation could be applied to introduce new functional groups onto the ring, leading to a diverse range of novel derivatives. These derivatives could then be screened for biological activity or evaluated for their material properties.

The combination of the ester and cyclopentyl groups in one molecule offers opportunities for intramolecular reactions, leading to the formation of bicyclic or spirocyclic compounds, which are valuable scaffolds in drug discovery.

Furthermore, the sensory properties of this compound and its derivatives are an area ripe for exploration. Many esters have characteristic odors and are used in the fragrance and flavor industry. thegoodscentscompany.comnih.gov Investigating the scent profile of this compound could lead to its use as a novel fragrance ingredient.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-cyclopentylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 3-cyclopentylpropanoic acid with methanol under acidic catalysis. Key factors include solvent choice (e.g., alcohol or dioxane for solubility ), reaction temperature (60–80°C), and catalyst concentration (e.g., H₂SO₄). Yield optimization may require inert atmospheres to prevent ester hydrolysis. For analogous esters like methyl 3-oxo-pentanoate, one-step methods using bromoacetate and nitriles are documented, suggesting potential adaptations for this compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming cyclopentyl and ester moieties (e.g., δ 0.8–2.0 ppm for cyclopentyl protons). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (396.56 g/mol ). Solubility in deuterated DMSO or ethanol facilitates sample preparation for NMR.

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

  • Methodological Answer : The compound is insoluble in water but dissolves in DMSO (≥15 mg/mL) or ethanol (≥52 mg/mL) . For in vitro studies, pre-dissolve in DMSO and dilute with buffered solutions, ensuring final DMSO concentrations ≤1% to avoid cellular toxicity. Sparingly soluble in vegetable oils, suggesting lipid-based formulations for in vivo delivery .

Advanced Research Questions

Q. What strategies enhance the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Chiral resolution via HPLC with cellulose-based columns can separate enantiomers. Alternatively, asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) during esterification may improve stereochemical control. Purity validation requires polarimetry or chiral NMR shift reagents .

Q. How can hydrolytic stability of this compound be systematically evaluated under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in PBS buffers (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC with UV detection (λ = 210–220 nm for ester bonds). Hydrolysis rates correlate with pH and temperature; acidic conditions may accelerate ester cleavage .

Q. How should discrepancies in reported bioactivity data (e.g., enzyme inhibition) be resolved?

  • Methodological Answer : Cross-validate findings using isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways. Compare in vitro enzyme assays (e.g., cytochrome P450 isoforms) with in vivo pharmacokinetic studies. Contradictions may arise from differences in assay conditions (e.g., DMSO concentration ) or species-specific metabolism .

Q. What protocols ensure reproducibility when documenting this compound usage?

  • Methodological Answer : Report CAS No. (313-06-4), purity (≥98%), storage (-20°C ), and batch-specific data (e.g., HPLC chromatograms). Adhere to ICMJE standards by detailing solvent systems, incubation times, and safety protocols (e.g., H303/H313/H333 hazard codes ). Full disclosure enables replication .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Validate assumptions with Kolmogorov-Smirnov tests for normality. For conflicting EC₅₀ values, apply meta-analysis tools (e.g., random-effects models) to assess heterogeneity across studies .

Q. How should researchers graphically present structural and functional data for publication?

  • Methodological Answer : Avoid overcrowding figures; highlight 2–3 key chemical structures (e.g., ester group and cyclopentyl ring) using color codes. For bioactivity data, use heatmaps or dose-response curves with error bars. Exclude compound-specific identifiers (e.g., "4b") to maintain clarity .

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Feasible Synthetic Routes

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Methyl 3-cyclopentylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.